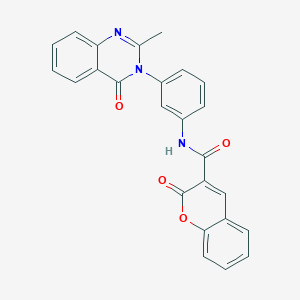

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that sits at the intersection of quinazoline and chromene derivatives. Its multifaceted structure imbues it with properties that make it of significant interest in various fields, from organic chemistry to medicinal research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes. Here is a simplified outline:

Formation of the Quinazoline Core: : The quinazoline core is usually synthesized through the cyclization of an anthranilic acid derivative with formamide or a derivative thereof under conditions such as heating in the presence of a dehydrating agent.

Chromene Formation: : The chromene component is prepared through the cyclization of salicylaldehyde derivatives with an appropriate active methylene compound (such as ethyl acetoacetate) in the presence of a base.

Coupling Reaction: : The quinazoline and chromene derivatives are coupled through an amide formation reaction, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production of this compound would involve the optimization of these synthetic steps to ensure high yield and purity. This may include:

Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.

Use of Catalysts: : Transition metal catalysts may be employed to streamline certain steps and improve reaction rates.

Purification Techniques: : Crystallization, recrystallization, and chromatographic methods for purifying the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions under the influence of strong oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: : Reduction can occur at the quinazoline oxo group using agents like lithium aluminum hydride, yielding reduced quinazoline derivatives.

Substitution: : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: : Halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).

Major Products Formed

The major products from these reactions include various quinazoline and chromene derivatives with modified functional groups, enhancing or altering their chemical and biological properties.

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives:

Catalysis: : Its unique structure allows it to act as a ligand in catalytic reactions, potentially improving the efficiency of certain chemical processes.

Biology and Medicine

Pharmacological Research: : Explored for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.

Biomolecular Interactions: : Studied for its interactions with DNA, proteins, and other biomolecules, aiding in the understanding of its mechanism of action.

Industry

Chemical Intermediates: : Utilized in the production of high-value chemical intermediates.

Dyes and Pigments: : Modified derivatives may be used in the dye and pigment industry due to their chromene component.

Mécanisme D'action

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms:

Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, disrupting pathways that are critical for cell proliferation and survival.

Molecular Targets: : Specific binding to receptors or other target molecules that modulate biological activity. For instance, it could interact with DNA or specific proteins to alter gene expression or protein function.

Pathways Involved: : Key pathways affected might include the cell cycle regulation, apoptosis, and signal transduction pathways, all crucial for maintaining cellular homeostasis.

Comparaison Avec Des Composés Similaires

Compared to other compounds within the quinazoline and chromene families, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique fusion of two bioactive scaffolds, potentially offering synergistic effects.

Similar Compounds

Quinazoline Derivatives: : Erlotinib, Gefitinib (used in cancer therapy).

Chromene Derivatives: : Coumarins like Warfarin, which is used as an anticoagulant.

Its unique structure allows it to interact with biological systems differently than these individual scaffold compounds, potentially offering new therapeutic opportunities.

Hopefully, this sheds some light on this fascinating compound. Dive into your own experiments and find new insights!

Activité Biologique

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives and chromene-based molecules. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a quinazolinone core fused with a chromene scaffold, which is known for its diverse biological activities. The presence of both functional groups allows for interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The quinazolinone structure is associated with kinase inhibition, which plays a crucial role in cell signaling pathways related to cancer and inflammation .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to neuroprotective effects .

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinazolinone derivatives on MDA-MB-231 breast cancer cells. Results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase activation .

- Neuroprotective Effects : Research on a related compound showed that it effectively inhibited AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests that the compound could be further explored for its neuroprotective properties .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological profile. For instance:

- Synthesis and Evaluation : A series of structurally diverse analogs were synthesized, and their biological activities were evaluated using in vitro assays. Compounds demonstrated varying degrees of anticancer and antimicrobial activities, highlighting the importance of structural modifications .

- Structure-Activity Relationship (SAR) : An analysis of SAR revealed that specific substitutions on the chromene or quinazolinone moieties significantly influenced the biological activity, providing insights for future drug design .

Propriétés

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMWPHLZLIFXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.